molecular formula C7H9NO2 B11768824 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B11768824
M. Wt: 139.15 g/mol
InChI Key: RQYARQQPHQGORN-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-methylpyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid involves its interaction with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)acrylic acid

Uniqueness

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of the 3-methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other pyrrole derivatives.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(3-methylpyrrol-1-yl)acetic acid

InChI

InChI=1S/C7H9NO2/c1-6-2-3-8(4-6)5-7(9)10/h2-4H,5H2,1H3,(H,9,10)

InChI Key

RQYARQQPHQGORN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1)CC(=O)O

Origin of Product

United States

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